molecular formula C15H15ClN2O2 B1531176 4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid CAS No. 880466-46-6

4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid

Cat. No.: B1531176
CAS No.: 880466-46-6
M. Wt: 290.74 g/mol
InChI Key: GIVORNHULGHDDN-UHFFFAOYSA-N
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Description

“4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid” is an organic compound that belongs to the class of phenylpyridines . It has been studied as a PDE4 inhibitor for the treatment of Chronic Obstructive Pulmonary Disease (COPD) .


Molecular Structure Analysis

The molecular formula of this compound is C15H15ClN2O2 . It has an average mass of 290.745 Da and a monoisotopic mass of 290.082214 Da .


Physical and Chemical Properties Analysis

This compound is a solid with a melting point of 217 - 218 degrees Celsius . Its solubility and other physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Scalable Synthesis : A scalable synthesis method for derivatives of 1,7-naphthyridine, closely related to 4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid, involves a six-step process with an overall yield of 27% from starting materials such as 2-cyano-3-methylpyridine and 3-fluorophenylboronic acid (Jiang et al., 2010).
  • Ring Transformations : Chloronaphthyridines, including variants of this compound, can undergo rearrangement when treated with hydrazine hydrate, leading to the formation of new ring systems such as pyrazolo[1,5-c]pyrido-[3,2-e]- and -[4,3-e]-pyrimidines (Bowie et al., 1972).

Applications in Pharmacology and Biomedical Research

  • Antimicrobial Activities : Certain derivatives of 1,8-naphthyridine, structurally similar to this compound, have shown potential as antimicrobial agents. This includes activities against bacteria such as Staphylococcus aureus and Escherichia coli, as well as fungi like Aspergillus flavus (Adem et al., 2022).
  • Retinoid Activity : Derivatives of naphthyridine, including those similar to this compound, have been synthesized and demonstrated significant activity in reversing the keratinization process in certain biological assays, suggesting their potential as retinoids (Dawson et al., 1983).

Advanced Material Synthesis

  • Microwave-enhanced Synthesis : The microwave-enhanced synthesis of naphthyridine derivatives, closely related to this compound, demonstrates a rapid and efficient method of producing these compounds, potentially useful in material science (Naik et al., 2006).

Mechanism of Action

Target of Action

Similar compounds have been identified as inhibitors of phosphodiesterase 4 (pde4) . PDE4 is an enzyme that plays a crucial role in inflammatory responses by breaking down cyclic adenosine monophosphate (cAMP), a molecule that promotes anti-inflammatory effects.

Mode of Action

As a potential PDE4 inhibitor, 4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid may bind to the active site of the PDE4 enzyme, preventing it from breaking down cAMP . This action would increase the concentration of cAMP within cells, promoting anti-inflammatory effects.

Biochemical Pathways

The inhibition of PDE4 leads to an increase in cAMP levels. Elevated cAMP can activate protein kinase A (PKA), which then phosphorylates multiple targets, leading to a reduction in inflammatory cytokine production and a decrease in the inflammatory response .

Pharmacokinetics

A similar compound was found to have exemplary pharmacokinetics in humans, enabling high plasma drug levels without associated nausea or emesis .

Result of Action

The result of the action of this compound, as a potential PDE4 inhibitor, would be a reduction in the inflammatory response. This is achieved through the inhibition of inflammatory cytokine production, which is a result of increased cAMP levels and subsequent PKA activation .

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate safety measures .

Properties

IUPAC Name

4-(8-chloro-1,7-naphthyridin-6-yl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c16-14-13-11(2-1-7-17-13)8-12(18-14)9-3-5-10(6-4-9)15(19)20/h1-2,7-10H,3-6H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIVORNHULGHDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=NC(=C3C(=C2)C=CC=N3)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801183621
Record name 4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801183621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880466-46-6
Record name 4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=880466-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801183621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(8-Chloro-1,7-naphthyridin-6-yl)cyclohexanecarboxylic acid

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